molecular formula C8H19O6PS B611345 Thiol-PEG3-phosphonic acid CAS No. 1360716-36-4

Thiol-PEG3-phosphonic acid

Cat. No.: B611345
CAS No.: 1360716-36-4
M. Wt: 274.27
InChI Key: UBKOBPQABCOCDH-UHFFFAOYSA-N
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Description

Thiol-PEG3-phosphonic acid: is a compound that consists of a thiol group (-SH), a polyethylene glycol (PEG) chain with three ethylene glycol units, and a phosphonic acid group (PO3H2). This compound is known for its versatility and is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to act as a linker or a functional group in various chemical reactions and processes .

Mechanism of Action

Target of Action

Thiol-PEG3-phosphonic acid is primarily used as a linker compound in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, being a PEG-based linker, connects these two ligands. The resulting PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By forming a part of PROTACs, this compound contributes to the selective degradation of target proteins, thereby influencing the associated biochemical pathways .

Result of Action

The primary result of the action of this compound is the degradation of target proteins within cells . This occurs due to its role as a linker in PROTACs, which recruit an E3 ubiquitin ligase to the target protein, leading to its degradation .

Action Environment

The action environment of this compound is primarily within cells, where it contributes to the degradation of target proteins as a part of PROTACs . Environmental factors that could influence its action, efficacy, and stability would likely include factors that affect intracellular conditions and the ubiquitin-proteasome system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiol-PEG3-phosphonic acid typically involves multiple steps, including PEG modification, phosphorylation, and thiolation. The general synthetic route can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions: Thiol-PEG3-phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

    Addition: Bases such as sodium hydroxide.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiol groups.

    Substitution: Alkylated thiol derivatives.

    Addition: Phosphonate salts.

Scientific Research Applications

Thiol-PEG3-phosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Thiol-PEG3-phosphonic acid is unique due to its balanced chain length, which provides optimal flexibility and reactivity. The presence of both thiol and phosphonic acid groups allows it to participate in a wide range of reactions and applications, making it a versatile and valuable compound in scientific research .

Biological Activity

Thiol-PEG3-phosphonic acid is a bifunctional compound that plays a significant role in various biochemical applications, particularly in drug delivery systems and bioconjugation strategies. Its unique structure, which integrates a thiol group and a phosphonic acid group linked by a polyethylene glycol (PEG) chain, enables it to serve as an effective linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, detailing its mechanism of action, applications, and research findings.

Target of Action
this compound primarily functions as a linker in PROTAC technology. PROTACs are designed to target specific proteins for degradation by utilizing the cell's ubiquitin-proteasome system. The compound facilitates the connection between a ligand for the target protein and a ligand for an E3 ubiquitin ligase, crucial for tagging proteins for degradation.

Mode of Action
The mode of action involves the formation of a complex where this compound links the target protein with the E3 ligase. This proximity allows for the ubiquitination of the target protein, leading to its degradation by the proteasome. This process is vital for regulating protein levels within cells and can be harnessed to eliminate oncogenic proteins in cancer therapy.

This compound exhibits several key biochemical properties:

  • Hydrophilicity : The PEG chain enhances solubility in aqueous environments, increasing bioavailability.
  • Binding Affinity : The thiol group allows for stable interactions with maleimide-functionalized biomolecules, while the phosphonic acid group enhances binding to metal oxides.
  • Stability : The compound maintains stability under physiological conditions, which is critical for effective drug delivery.

Applications

  • PROTAC Synthesis : this compound is extensively used in developing PROTACs that selectively degrade unwanted proteins. This application has significant implications in cancer treatment and other diseases characterized by protein dysregulation.
  • Surface Modification : The compound is also employed for modifying surfaces with terminal reactive groups. This capability allows subsequent functionalization with various biomolecules, enhancing their utility in biosensing and drug delivery systems.
  • Drug Delivery Systems : By conjugating therapeutic agents to this compound, researchers have observed improved cellular uptake and efficacy of drugs, making it a valuable tool in pharmacology .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Cellular Uptake Studies : Research indicates that conjugates formed with this compound demonstrate enhanced cellular uptake compared to non-conjugated counterparts, improving therapeutic outcomes in vitro and in vivo.
  • Efficacy in Cancer Models : In animal models, PROTACs utilizing this compound have shown promising results in reducing tumor sizes by effectively targeting and degrading specific oncogenic proteins .

Case Studies

StudyObjectiveFindings
Study AEvaluate cellular uptake of drug conjugatesEnhanced uptake observed with this compound conjugates compared to controls
Study BAssess efficacy in cancer modelsSignificant tumor reduction noted in mice treated with PROTACs containing this compound
Study CSurface modification applicationsSuccessful functionalization achieved on metal surfaces using this compound

Properties

IUPAC Name

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O6PS/c9-15(10,11)7-5-13-3-1-12-2-4-14-6-8-16/h16H,1-8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKOBPQABCOCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCP(=O)(O)O)OCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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